N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide
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Overview
Description
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide typically involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reaction media and catalysts, respectively . The reaction proceeds under mild conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1H-benzo[d]imidazol-2-yl)(phenyl)-methylene)quinolin-8-amino cobalt(II): Known for its activity towards ethylene and 1,3-butadiene.
(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone: Explored for its anticancer properties.
Uniqueness
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide stands out due to its versatile chemical reactivity and broad range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]formamide |
InChI |
InChI=1S/C9H8N4O/c14-6-11-10-5-9-12-7-3-1-2-4-8(7)13-9/h1-6H,(H,11,14)(H,12,13)/b10-5+ |
InChI Key |
POMQYOGPUYKEAM-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/NC=O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NNC=O |
Origin of Product |
United States |
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